molecular formula C11H10Cl3NO3 B5717760 Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate CAS No. 53165-96-1

Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate

Cat. No.: B5717760
CAS No.: 53165-96-1
M. Wt: 310.6 g/mol
InChI Key: BWMNPXMUYHYRHS-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate is a benzoate ester derivative featuring a trichloroacetylated amino group at the para position of the benzene ring. The trichloroacetyl moiety enhances electrophilicity, making the compound a candidate for nucleophilic substitution or condensation reactions .

Properties

IUPAC Name

ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3NO3/c1-2-18-9(16)7-3-5-8(6-4-7)15-10(17)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMNPXMUYHYRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357992
Record name ST50692608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53165-96-1
Record name ST50692608
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

  • Dissolve ethyl 4-aminobenzoate in anhydrous dichloromethane.
  • Add pyridine to the solution to act as a base.
  • Slowly add trichloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The trichloroacetyl group can be reduced to a dichloroacetyl or monochloroacetyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Hydrolysis: 4-[(2,2,2-Trichloroacetyl)amino]benzoic acid.

    Reduction: Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate or ethyl 4-[(2-chloroacetyl)amino]benzoate.

    Substitution: Derivatives with different alkyl or acyl groups attached to the amino group.

Scientific Research Applications

Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. This compound can also act as a prodrug, releasing active metabolites upon enzymatic cleavage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate with key analogs, focusing on structural variations, physicochemical properties, and functional implications.

Substituent Variations in the Acetyl Group

Ethyl 4-[(2,2,2-Trifluoroacetyl)amino]benzoate (CAS 24676-69-5)
  • Structural Difference : Replacement of trichloromethyl (-CCl₃) with trifluoromethyl (-CF₃).
  • Impact: Electron-Withdrawing Effect: -CF₃ is less bulky but more electronegative than -CCl₃, leading to stronger electron withdrawal. Solubility: The trifluoro analog may exhibit better solubility in polar aprotic solvents due to reduced steric hindrance and lower molecular weight (MW = 289.2 g/mol vs. 322.5 g/mol for the trichloro compound) .
Ethyl 4-[[2-(2,4-Dichlorophenoxy)acetyl]amino]benzoate (CAS 111200-10-3)
  • Structural Difference: The acetyl group is substituted with a 2,4-dichlorophenoxy chain.
  • Impact: Hydrophobicity: The phenoxy group increases lipophilicity (XLogP3 = 4.3), making this compound more suited for lipid-rich environments or sustained-release formulations .

Substituent Variations in the Benzoyl/Amino Group

Ethyl 4-[(2-Fluorobenzoyl)amino]benzoate (CAS 1260644-01-6)
  • Structural Difference : A fluorobenzoyl group replaces the trichloroacetyl group.
  • Synthetic Utility: The fluorine atom facilitates radioisotope labeling (e.g., ¹⁸F) for PET imaging applications .
2-(Diethylamino)ethyl 4-[(4-Chlorobenzoyl)amino]benzoate (CAS 70204-63-6)
  • Structural Difference: Incorporation of a diethylaminoethyl ester group.
  • Impact :
    • Basicity and Solubility : The tertiary amine increases basicity (pKa ~9–10), enhancing water solubility under acidic conditions. This property is advantageous for drug delivery systems .

Comparative Data Table

Compound Name (CAS) Molecular Formula MW (g/mol) XLogP3 Key Functional Group Notable Applications
This compound C₁₁H₁₀Cl₃NO₃ 322.5 3.8 -NH-C(O)-CCl₃ Polymer initiators, agrochemicals
Ethyl 4-[(2,2,2-trifluoroacetyl)amino]benzoate C₁₁H₁₀F₃NO₃ 289.2 2.5 -NH-C(O)-CF₃ Pharmaceuticals, imaging agents
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate C₁₇H₁₅Cl₂NO₄ 368.2 4.3 -NH-C(O)-O-C₆H₃Cl₂ Antimicrobial agents
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate C₁₆H₁₄FNO₃ 287.3 2.9 -NH-C(O)-C₆H₄F Radiopharmaceuticals
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate C₂₀H₂₃ClN₂O₃ 386.9 3.1 -O-(CH₂)₂-NEt₂, -NH-C(O)-C₆H₄Cl Drug delivery systems

Reactivity and Stability Trends

  • Trichloro vs. Trifluoro Analogs : The trichloro compound’s higher molecular weight and steric bulk may reduce reaction rates in nucleophilic acyl substitutions compared to the trifluoro analog. However, its stronger electron-withdrawing effect could stabilize transition states in certain catalytic processes .
  • Phenoxy-Substituted Derivatives: Compounds like the dichlorophenoxy analog (CAS 111200-10-3) demonstrate enhanced thermal stability due to aromatic ring rigidity, making them suitable for high-temperature industrial processes .

Biological Activity

Ethyl 4-[(2,2,2-trichloroacetyl)amino]benzoate, a compound with notable biological properties, has been the subject of various studies aimed at understanding its pharmacological potential. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is an ester derivative of 4-aminobenzoic acid. Its structure features a trichloroacetyl group which enhances its reactivity and potential biological activity. The compound can undergo hydrolysis to yield 4-[(2,2,2-trichloroacetyl)amino]benzoic acid and ethanol under acidic or basic conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress in biological systems. This activity is often measured using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) assays.
  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects on various cancer cell lines. The mechanism involves the activation of apoptotic pathways and downregulation of anti-apoptotic proteins like Bcl-2.

Biological Activity Overview

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Biological Activity Effect Study Reference
AntioxidantSignificant radical scavenging activity
CytotoxicityInduces apoptosis in cancer cells
GastroprotectiveProtects gastric mucosa from lesions
AntimicrobialPotential against various pathogens

Gastroprotective Effects

A study conducted on rats demonstrated that this compound provided significant gastroprotection. The compound was administered at varying doses (5, 10, and 20 mg/kg), leading to a marked reduction in gastric lesions induced by ethanol. Histological analysis revealed increased mucus secretion and reduced inflammation in the gastric mucosa due to the compound's antioxidant properties and enhancement of superoxide dismutase (SOD) activity .

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound triggered apoptosis through caspase activation and downregulation of Bcl-2 expression. These findings suggest its potential as a chemotherapeutic agent .

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